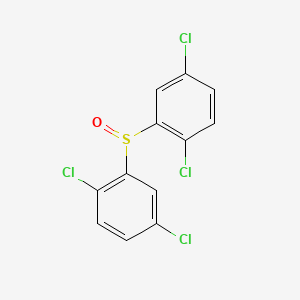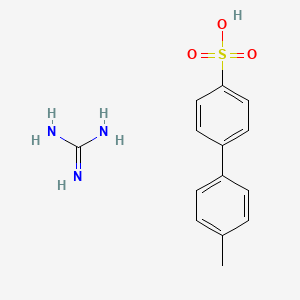
Guanidine;4-(4-methylphenyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine;4-(4-methylphenyl)benzenesulfonic acid is a compound that combines the properties of guanidine and benzenesulfonic acid derivatives Guanidine is a strong organic base, while benzenesulfonic acid derivatives are known for their applications in various chemical reactions and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine;4-(4-methylphenyl)benzenesulfonic acid typically involves the guanylation of amines. One efficient method involves the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method employs lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale guanylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine;4-(4-methylphenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonic acid group or the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Guanidine;4-(4-methylphenyl)benzenesulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine;4-(4-methylphenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The benzenesulfonic acid moiety may contribute to the compound’s ability to inhibit enzymes like human neutrophil elastase by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler derivative of benzenesulfonic acid with similar chemical properties.
Guanidine derivatives: Compounds like guanidine hydrochloride and guanidine nitrate share the guanidine moiety and exhibit similar basic properties.
Other benzenesulfonic acid derivatives: Compounds like p-toluenesulfonic acid and its derivatives are structurally similar and used in similar applications.
Uniqueness
Guanidine;4-(4-methylphenyl)benzenesulfonic acid is unique due to the combination of the guanidine and benzenesulfonic acid moieties, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
650599-66-9 |
|---|---|
Formule moléculaire |
C14H17N3O3S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
guanidine;4-(4-methylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H12O3S.CH5N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16;2-1(3)4/h2-9H,1H3,(H,14,15,16);(H5,2,3,4) |
Clé InChI |
GFARMYNZHBSVDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


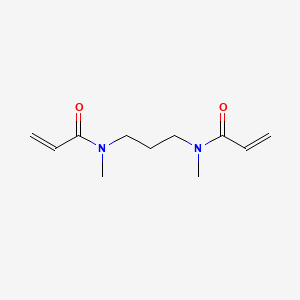
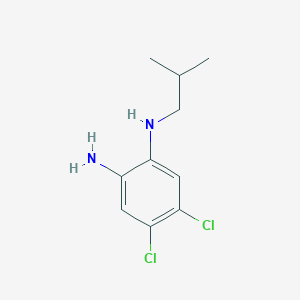
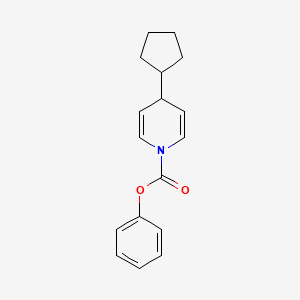
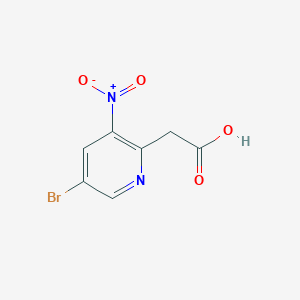
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
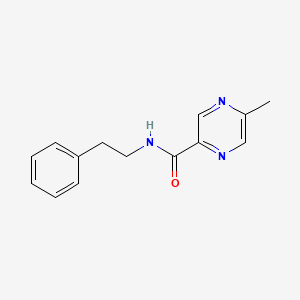
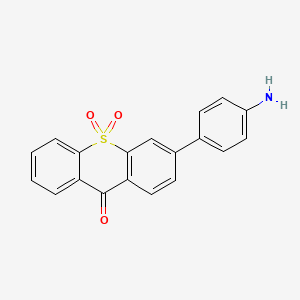
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)

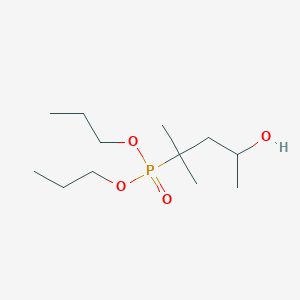
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
